molecular formula C17H17N5O4S B2867377 2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 893987-18-3

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2867377
CAS RN: 893987-18-3
M. Wt: 387.41
InChI Key: JZEFFXRBPKJZSG-UHFFFAOYSA-N
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Description

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has shown that compounds similar to 2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit specific crystal structures. For instance, studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, indicating potential for detailed structural analyses (Subasri et al., 2016).

Antitumor Activity

A study involving the synthesis and evaluation of antitumor activity of new derivatives related to the compound found that many synthesized compounds displayed potent anticancer activity. These activities were comparable to those of known anticancer drugs, such as doxorubicin, indicating the potential application of this compound in cancer research and treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Research on related pyrimidine-triazole derivatives synthesized from similar molecules showed significant antimicrobial activity against various bacterial and fungal strains. This suggests that compounds like 2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide could be valuable in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds with structural similarities to the compound have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are significant in the study of cancer and other diseases where TS and DHFR play a crucial role (Gangjee et al., 2008).

In Vitro Cytotoxic Activity

Certain derivatives of similar compounds have been synthesized and tested for their anticancer activity on 60 cancer cell lines. One compound demonstrated significant growth inhibition against various cancer cell lines, showcasing the potential of such compounds in cancer research (Al-Sanea et al., 2020).

Antiviral Activity

Some compounds structurally related to 2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been synthesized with promising antiviral properties. These properties were assessed against Blue Tongue Virus, indicating potential applications in antiviral drug development (Divya et al., 2017).

properties

IUPAC Name

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-10-6-14(21-26-10)19-16(24)9-27-17-20-15(23)8-13(18)22(17)11-4-3-5-12(7-11)25-2/h3-8H,9,18H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEFFXRBPKJZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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